Desmopressin Acetate is an analogue of the hormone vasopressin with antidiuretic and antihemorrhagic properties. Desmopressin acetate has selective affinity for the V2 receptor and acts on the distal kidney tubule by increasing the cellular permeability thereby stimulating water reabsorption. This antidiuretic agent is used in the treatment of central diabetes insipidus. An unrelated action of desmopressin acetate is to increases circulating factor VIII and is used in patients with haemophilia and von Willebrand's disease.
Desmopressin is a synthetic octapeptide, and an analogue of human hormone arginine vasopressin with antidiuretic and coagulant activities. Desmopressin binds to V2 receptors in renal collecting ducts which leads to exocytosis of von Willebrand factor (VWF) and tissue plasminogen activator (t-PA) from Weibel-Palade bodies, thereby increasing water resorption. This agent also increases nitric oxide (NO) production via activation of endothelial NO synthase, thereby induces afferent arteriolar vasodilation. Furthermore, desmopressin stimulates the release of factor VIII from endothelial cells mediated through V1a receptor, thereby promotes blood coagulation.
A synthetic analog of the pituitary hormone, ARGININE VASOPRESSIN. Its action is mediated by the VASOPRESSIN receptor V2. It has prolonged antidiuretic activity, but little pressor effects. It also modulates levels of circulating FACTOR VIII and VON WILLEBRAND FACTOR.
Desmopressin
CAS No.: 16679-58-6
Cat. No.: VC21543522
Molecular Formula: C46H64N14O12S2
Molecular Weight: 1069.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 16679-58-6 |
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Molecular Formula | C46H64N14O12S2 |
Molecular Weight | 1069.2 g/mol |
IUPAC Name | N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52) |
Standard InChI Key | NFLWUMRGJYTJIN-UHFFFAOYSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES | C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES | C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Appearance | Solid powder |
Boiling Point | N/A |
Melting Point | N/A |
Chemical Structure and Properties
The molecular formula of desmopressin is C₄₆H₆₄N₁₄O₁₂S₂ with a molecular weight of 1069.22 g/mol. The compound is characterized by two key structural modifications compared to the natural arginine vasopressin :
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Omission of the amino group at position 1 in the N-terminal
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Replacement of L-arginine with its D-arginine enantiomer at position 8
These structural alterations result in the name 1-desamino-8-D-arginine vasopressin acetate (DDAVP). The modifications confer important pharmacological advantages, increasing antidiuretic potency approximately ten-fold while reducing vasoconstriction (pressor) effects by approximately 1,500-fold compared to endogenous vasopressin .
Physically, desmopressin is an odorless, tasteless, white, lyophilized powder that is soluble in water, ethanol, and acetic acid. The basic amino acid arginine in position 8 is responsible for the compound's antidiuretic activity. A critical feature of the molecule is the disulfide bond forming a bridge between positions 1 and 6, resulting in a ring structure that is integral to the biological activity of the molecule .
Mechanism of Action
Desmopressin acts as a selective agonist of vasopressin V2 receptors, which are primarily expressed in the renal collecting duct. Upon binding to these receptors in the basolateral membrane of cells in the distal tubule and collecting ducts of the nephron, desmopressin stimulates adenylyl cyclase. This triggers intracellular cascades that increase the rate of insertion of water channels (aquaporins) into the luminal membrane, enhancing the permeability of the membrane to water .
This mechanism results in increased water reabsorption and reduced urine production, which explains the antidiuretic effect of desmopressin. The V2-selective actions of desmopressin account for its enhanced antidiuretic potency and fewer pressor effects compared to endogenous antidiuretic hormone (ADH) .
In addition to its antidiuretic effects, desmopressin has been shown to increase plasma levels of factor VIII activity in patients with hemophilia and von Willebrand's disease Type I, making it useful in the management of bleeding disorders .
Target Actions
Desmopressin interacts with various receptors in the human body, with different affinities and resulting actions:
Target | Actions | Organism |
---|---|---|
Oxytocin receptor | Agonist | Humans |
Vasopressin V2 receptor | Agonist | Humans |
Vasopressin V1a receptor | Agonist | Humans |
Vasopressin V1b receptor | Agonist | Humans |
Table 1: Receptor targets and actions of desmopressin
Pharmacokinetics
The pharmacokinetic properties of desmopressin vary significantly depending on the route of administration. The compound demonstrates a half-life of approximately 3 hours, which is substantially longer than the natural AVP (half-life of approximately 3 minutes) .
Desmopressin administered intranasally has an antidiuretic effect about one-tenth that of an equivalent dose administered by injection . The bioavailability of oral desmopressin is significantly affected by food intake, with a pronounced food effect demonstrated in pharmacokinetic studies .
Pharmacokinetics of Different Formulations
Parameter | Intravenous | Intranasal | Oral tablet | Oral 'Melt' (Lyophilizate) |
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Maximum daily doses | 0.001–0.004 mg | 0.01 mg, 0.02 mg, 0.04 mg | 0.1 mg, 0.2 mg, 0.4 mg | 0.06 mg, 0.12 mg, 0.24 mg |
Peak levels | Biphasic | Biphasic | Monophasic | Monophasic |
Half-life (t½) | <10 mins (fast), 51–158 mins (slow) | - | - | - |
Table 2: Pharmacokinetics of different desmopressin formulations
Interestingly, the plasma concentration-time profiles of the desmopressin lyophilizate formulation show a double absorption peak in children, which differs from the profile observed in adults. This pharmacokinetic difference highlights the importance of considering age-specific factors when prescribing desmopressin .
Clinical Applications
Nocturia and Nocturnal Polyuria
Desmopressin is indicated for the treatment of nocturia due to nocturnal polyuria in adults. Nocdurna, a sublingual tablet formulation of desmopressin acetate, was approved by the FDA on June 21, 2018, specifically for this indication .
Clinical trials have demonstrated that desmopressin significantly reduces the number of nocturnal voids and increases the maximum duration of uninterrupted sleep in patients with nocturia. The efficacy appears to be sex-dependent, with optimal dosing varying between males and females. In trial CS29, a post-hoc sex-based analysis of efficacy data suggested that different doses were effective for males and females:
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In males, desmopressin 50 mcg appeared beneficial relative to placebo
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In females, desmopressin 25 mcg and 50 mcg appeared beneficial relative to placebo
This observation led to the conduct of two confirmatory studies:
Diabetes Insipidus
Desmopressin has been effectively used in the treatment of vasopressin-sensitive cranial diabetes insipidus. By mimicking the actions of endogenous ADH, desmopressin compensates for the deficiency of natural vasopressin, thereby reducing the excessive water loss in urine characteristic of this condition .
Bleeding Disorders
Desmopressin has proven efficacy in the management of bleeding disorders, particularly mild hemophilia A and von Willebrand disease (VWD). The compound increases plasma levels of factor VIII and von Willebrand factor, making it a valuable therapeutic option for preventing and treating bleeding in these patients .
Indications for Desmopressin in Bleeding Disorders
Indication | Grading of recommendation | Level of evidence |
---|---|---|
Established | ||
Mild hemophilia A | B | III |
VWD (various types) | B | III |
Possible | ||
Congenital defects of platelet function | C | IV |
Uremia | C | IV |
Liver cirrhosis | C | IV |
Table 3: Indications for desmopressin in the treatment of bleeding disorders
Recent research has also explored the potential use of desmopressin in preventing hematoma expansion in intracranial hemorrhage associated with antiplatelet drugs. A systematic review and meta-analysis found that desmopressin was associated with a non-significant decrease in the risk of hematoma expansion and thrombotic events, though it was also associated with significantly poorer neurological outcomes in patients .
Other Applications
Desmopressin has been investigated for efficacy in several other areas, including renal colic and certain neurological conditions. In neurological patients, studies have shown that desmopressin can effectively reduce nocturia episodes with mainly transient adverse effects .
A systematic review of desmopressin use in neurological patients with nocturia and nocturnal polyuria found that intranasal and oral formulations significantly reduced nighttime urination compared to placebo, with a mean difference of -0.75 episodes (95% CI: -1.10 to -0.41; p < 0.00001) .
Additionally, desmopressin has been reported to be used successfully for prevention of bleeding during pregnancy and postpartum hemorrhage in selected patients with bleeding disorders .
Formulations and Dosing
Desmopressin is available in several pharmaceutical formulations:
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Intranasal solution (since 1972)
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Injectable solution (since 1981)
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Oral tablets (since 1987)
For the treatment of nocturia, Nocdurna (desmopressin acetate sublingual tablets) is available in gender-specific doses:
These dosage strengths are sometimes referred to as 25 mcg and 50 mcg, respectively, in clinical studies .
It's worth noting that the bioequivalence between different formulations established in adults (e.g., 200 μg tablet and 120 μg lyophilizate) cannot be readily extrapolated to children. This has implications for pediatric dosing, where age and weight-based dosing schemes have been proposed to optimize response rates .
Recent Developments and Research Gaps
Despite the long clinical history of desmopressin, there remain significant knowledge gaps in its pharmacology, particularly in pediatric applications. Areas requiring further research include:
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The clinical relevance of the double absorption peak observed in children
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The food effect on bioavailability
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Bioequivalence and therapeutic equivalence across different formulations
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Pediatric-adapted dosing regimens
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Appropriate study endpoints
Recent investigations have also explored potential new applications of desmopressin, including its use in renal colic, central nervous system conditions, and oncology. While evidence suggests potential benefits in these areas, further research, including randomized controlled studies specifically examining oral formulations and doses, is needed to clarify the effects .
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